Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate
Description
This compound is a sodium salt featuring a tetrahydroindazole core substituted with a 4-fluorophenyl group at position 2 and a 3-phenylprop-2-enyl moiety at position 5. The sodium counterion likely improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
CAS No. |
9031-37-2 |
|---|---|
Molecular Formula |
C29H30FN2NaO4 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H31FN2O4.Na/c30-22-12-14-23(15-13-22)32-27(17-16-24(33)18-25(34)19-28(35)36)26-11-5-10-21(29(26)31-32)9-4-8-20-6-2-1-3-7-20;/h1-4,6-8,12-17,21,24-25,33-34H,5,9-11,18-19H2,(H,35,36);/q;+1/p-1 |
InChI Key |
UVQANHPAAOYLOW-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C2=NN(C(=C2C1)C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate typically involves multiple steps, starting with the preparation of the tetrahydroindazole core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The introduction of the fluorophenyl and phenylprop-2-enyl groups is usually accomplished through substitution reactions, using reagents such as fluorobenzene and cinnamyl chloride. The final step involves the esterification of the hept-6-enoate moiety with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl and phenylprop-2-enyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules and for developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug development or as a biochemical probe.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with biological targets could lead to the development of new treatments for various diseases, particularly those involving the central nervous system or inflammatory pathways.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structural features allow it to fit into binding sites on these targets, potentially inhibiting or activating their function. Pathways involved in its action might include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Indazole Class
(7E)-3-(4-Methoxyphenyl)-7-[(4-Methoxyphenyl)Methylidene]-4,5,6,7-Tetrahydro-3aH-Indazole
- Key Differences: Substituents: Methoxyphenyl groups (electron-donating) vs. the target compound’s 4-fluorophenyl (electron-withdrawing) and 3-phenylprop-2-enyl (conjugated π-system) . Synthesis: Prepared via condensation reactions without sodium intermediates, contrasting with the target’s likely sodium-mediated synthesis (evidenced by its nomenclature) . Bioactivity: Methoxy groups may enhance lipid solubility, whereas the fluorophenyl group in the target compound could improve metabolic stability .
Compound 43 (Atropisomeric Indazole Derivative)
Triazole-Based Analogues
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
- Key Differences: Core Structure: Triazole vs. tetrahydroindazole. Triazoles exhibit higher aromatic stability but lack the fused bicyclic framework of indazoles . Substituents: Sulfonylphenyl groups enhance electrophilicity, contrasting with the target’s alkenyl chain, which may facilitate hydrophobic interactions .
Substituent Effects on Physicochemical Properties
Fluorinated vs. Methoxylated Derivatives
- Fluorine : The target’s 4-fluorophenyl group increases electronegativity and resistance to oxidative metabolism compared to methoxy groups in ’s compound .
- Hydroxy Groups : The 3,5-dihydroxy groups in the target compound enhance water solubility, unlike the methoxy groups in (7E)-3-(4-Methoxyphenyl)-..., which prioritize lipophilicity .
Sodium Counterion Impact
Data Tables
Table 2. Substituent Effects on Properties
| Functional Group | Electron Effect | Solubility | Metabolic Stability |
|---|---|---|---|
| 4-Fluorophenyl | Withdrawing | Moderate | High |
| Methoxyphenyl | Donating | Low | Moderate |
| 3-Phenylprop-2-enyl | Conjugated π-system | Low | Moderate (oxidation) |
| Sodium counterion | Ionic | High (aqueous) | N/A |
Research Findings and Implications
- NMR Analysis : highlights that substituent positions (e.g., fluorophenyl vs. methoxyphenyl) significantly alter chemical shifts in regions A and B (δ 29–36 and 39–44 ppm), suggesting divergent binding modes or conformational flexibility .
- Lumping Strategy : Compounds with similar fluorinated aromatic systems (e.g., target compound and triazole derivatives) may be grouped for pharmacokinetic modeling, reducing computational complexity .
- Formulation : The target’s sodium salt form may require pH stabilization (6.0–7.0) akin to ’s sorbitol ester, ensuring compatibility in parenteral formulations .
Biological Activity
Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound with significant potential in pharmacology due to its unique molecular structure. This compound features a sodium ion linked to a large organic moiety that includes a tetrahydroindazole framework, which is known for its neuropharmacological effects.
Molecular Structure
The structural complexity of this compound arises from the presence of multiple functional groups:
- Tetrahydroindazole Core : Implicated in various biological activities, particularly in neuropharmacology.
- 4-Fluorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
- 3-Phenylprop-2-enyl Substituent : Potentially contributes to the compound's reactivity and biological activity.
Neuropharmacological Effects
Indazole derivatives are known to interact with neurotransmitter systems. The tetrahydroindazole framework suggests that this compound may have:
- Antidepressant Properties : Many indazole derivatives have been studied for their potential to modulate serotonin and dopamine pathways.
- Anxiolytic Effects : Compounds with similar structures have shown promise in reducing anxiety-related behaviors in animal models.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Potential interactions include:
- Receptor Binding Studies : Investigating binding affinities to serotonin and dopamine receptors.
- Enzyme Inhibition : Assessing the compound's ability to inhibit key enzymes involved in neurotransmitter metabolism.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds can provide insights into the expected biological activity of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indazole Derivatives | Indazole framework | Antidepressant and anxiolytic properties |
| Fluorinated Phenols | Fluorinated aromatic rings | Enhanced lipophilicity and metabolic stability |
| Tetrahydroquinolines | Bicyclic structure | Neuroactive properties |
Case Studies and Research Findings
- Antidepressant Activity : A study on indazole derivatives indicated significant antidepressant-like effects in rodent models, suggesting that this compound may exhibit similar properties due to its structural characteristics.
- Neurotransmitter Modulation : Research has shown that compounds with a tetrahydroindazole core can modulate serotonin levels effectively. This implies that this compound could potentially influence mood regulation through similar mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
